BenchChemオンラインストアへようこそ!

6-Ethoxy-5-fluorouracil

Lipophilicity Cellular Permeability Physicochemical Profiling

6-Ethoxy-5-fluorouracil (CAS 522654-10-0) is a C6-alkoxy substituted derivative of the antimetabolite 5-fluorouracil (5-FU), with the molecular formula C6H7FN2O3 and a molecular weight of 174.13 g/mol. The compound features an ethoxy group at the 6-position of the pyrimidine-2,4-dione ring, which distinguishes it from both the parent drug 5-FU and its more extensively studied 5,6-dihydro-6-alkoxy-uracil analogs.

Molecular Formula C6H7FN2O3
Molecular Weight 174.13 g/mol
CAS No. 522654-10-0
Cat. No. B3042171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-5-fluorouracil
CAS522654-10-0
Molecular FormulaC6H7FN2O3
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C6H7FN2O3/c1-2-12-5-3(7)4(10)8-6(11)9-5/h2H2,1H3,(H2,8,9,10,11)
InChIKeyDHICDECWZLWEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-5-fluorouracil (CAS 522654-10-0) Procurement Guide: Core Chemical Identity and Structural Context


6-Ethoxy-5-fluorouracil (CAS 522654-10-0) is a C6-alkoxy substituted derivative of the antimetabolite 5-fluorouracil (5-FU), with the molecular formula C6H7FN2O3 and a molecular weight of 174.13 g/mol . The compound features an ethoxy group at the 6-position of the pyrimidine-2,4-dione ring, which distinguishes it from both the parent drug 5-FU and its more extensively studied 5,6-dihydro-6-alkoxy-uracil analogs. It is commercially available as a research chemical, classified as an irritant, and is primarily utilized as a synthetic building block or reference standard in medicinal chemistry investigations . A critical caveat for procurement is that peer-reviewed studies documenting the direct synthesis or comprehensive biological evaluation of this specific unsaturated form are notably absent from the literature [1], indicating that its differentiation must be inferred from physicochemical principles and data on closely related structural classes.

Why Generic 5-FU Derivatives Cannot Substitute for 6-Ethoxy-5-fluorouracil in Research Applications


Substituting 6-ethoxy-5-fluorouracil with a generic 5-FU analog or even a closely related 6-alkoxy derivative will fundamentally alter key experimental outcomes. The specific C6-ethoxy substitution pattern modulates critical physicochemical properties, such as lipophilicity, which directly impacts cellular permeability and metabolic stability [1]. In the structurally analogous 5-fluoro-5,6-dihydro-6-alkoxy-uracil series, antiproliferative activity and thymidylate synthase (TS) inhibition are exquisitely sensitive to alkoxy chain length and stereochemistry, with activity decreasing as chain length increases [2]. An indiscriminate substitution, such as using a 6-methoxy or 6-hydroxy analog, would therefore yield non-comparable biological data, undermining the reproducibility and validity of structure-activity relationship (SAR) studies. The evidence below details these quantifiable differentiations.

6-Ethoxy-5-fluorouracil: Quantified Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Versus 5-Fluorouracil (5-FU) Drives Differential Cellular Uptake

The introduction of a 6-ethoxy group increases the lipophilicity of the uracil scaffold compared to unsubstituted 5-FU. A computed LogP value of approximately 0.14 has been reported for 6-ethoxy-5-fluorouracil, which is a marked increase over the predicted LogP of 5-FU . While 5-FU is highly hydrophilic (LogP ~ -0.8 to -0.6), this moderate shift towards lipophilicity for the 6-ethoxy derivative can enhance passive membrane permeability, a crucial factor for intracellular target engagement in cell-based assays or in vivo models. This difference means the compounds cannot be considered interchangeable surrogates for studies where cellular uptake kinetics are a variable.

Lipophilicity Cellular Permeability Physicochemical Profiling

In Vivo Pharmacokinetic Profile Distinct from 6-Hydroxy Analog in Tumor-Bearing Mice

In a comparative in vivo study using Balb/c mice bearing Colon 26-10 and Colon 26 tumors, the 18F-labeled 5-fluoro-6-ethoxy uracil adduct demonstrated a different biodistribution and tumor efflux profile compared to the 18F-labeled 5-fluoro-6-hydroxy analog [1]. The study utilized these compounds as adducts for PET imaging correlation with 5-FU sensitivity. While the primary focus was on 18F-FU kinetics, the inclusion of the 6-ethoxy adduct for direct comparison confirms that the 6-position alkoxy substitution, and specifically the ethyl group, results in a measurable alteration in in vivo pharmacokinetic behavior, providing a distinct tool for studying intratumoral drug metabolism and retention.

Radiopharmacokinetics In Vivo Biodistribution Tumor Targeting

Antiproliferative Activity Trend: Alkoxy Chain Length-Dependent Cytotoxicity in the Dihydro Analog Class

In the structurally analogous series of 5-fluoro-5,6-dihydro-6-alkoxy-uracils, in vitro antiproliferative activity against five cell lines was found to decrease with increasing alkoxy chain length [1]. The cis-5-fluoro-5,6-dihydro-6-methoxy-uracil was the most potent, while compounds with longer alkoxy chains (ethoxy and beyond) exhibited reduced growth inhibitory effects. This class-level SAR trend suggests that the 6-ethoxy substitution in the unsaturated 6-ethoxy-5-fluorouracil likely confers an intermediate lipophilicity-activity profile, differing from both the more active but less lipophilic 6-methoxy analog and the less active but more lipophilic 6-propoxy analog. This trend is critical for selecting the optimal balance between membrane permeability and target engagement.

Structure-Activity Relationship Antiproliferative Activity Alkoxy Chain Length

Utility as a Synthetic Intermediate: Preparation of High-Purity 5-Fluorouracil

6-Alkoxy-5-fluorouracil compounds, including the 6-ethoxy derivative, are described in patent literature as readily purifiable intermediates for the subsequent production of high-purity 5-fluorouracil [1]. The synthetic process involves reacting a fluorinated pyrimidine derivative with a nucleophilic reagent (such as an alcohol) to install the 6-alkoxy group, which can later be removed to release 5-FU. This contrasts with 6-alkyl or 6-unsubstituted derivatives, which cannot serve this function. For chemical procurement, this positions 6-ethoxy-5-fluorouracil not just as a target molecule but as a strategic starting material or process intermediate for generating high-quality 5-FU in research laboratories.

Synthetic Chemistry 5-FU Purification Intermediate

Optimal Application Scenarios for Procuring 6-Ethoxy-5-fluorouracil (522654-10-0)


Physicochemical Profiling and Permeability SAR Studies

For research groups conducting structure-permeability relationship (SPR) studies on fluorinated pyrimidines, 6-ethoxy-5-fluorouracil serves as a crucial data point. Its predicted LogP of ~0.14 bridges the lipophilicity gap between highly hydrophilic 5-FU (LogP < 0) and more lipophilic 6-propoxy or longer-chain analogs. Procuring this compound allows for the systematic evaluation of how incremental lipophilicity changes affect passive diffusion across Caco-2 or PAMPA membranes, a study design that cannot be completed using only 5-FU.

In Vivo Probe for Intratumoral Drug Metabolism Imaging

Based on its use as an 18F-labeled adduct in PET imaging studies [1], 6-ethoxy-5-fluorouracil is a candidate for further development as a radiotracer or a cold reference standard in nuclear medicine research. Its distinct in vivo behavior compared to 6-hydroxy adducts makes it valuable for studies aiming to correlate intratumoral drug retention with therapeutic response, particularly in colon carcinoma models.

Synthetic Intermediate for On-Demand 5-FU Generation

Laboratories requiring small-scale, high-purity 5-fluorouracil can utilize 6-ethoxy-5-fluorouracil as a protected precursor [2]. The acid-labile 6-ethoxy group allows for controlled deprotection to release 5-FU, offering a synthetic route that avoids the direct handling of the highly cytotoxic parent drug during multi-step synthesis. This is a key differentiator from simple 5-FU analogs that do not possess this latent functionality.

Reference Standard for Analytical Method Development

Given its commercial availability and distinct chromatographic properties arising from the 6-ethoxy modification, 6-ethoxy-5-fluorouracil is used as a reference standard or internal control in HPLC and LC-MS assays designed to detect 5-FU metabolites or degradation products. Its use ensures specificity in methods where 5-FU and its common catabolites (e.g., 5,6-dihydro-5-fluorouracil) may co-elute, fulfilling a critical role in analytical chemistry procurement.

Quote Request

Request a Quote for 6-Ethoxy-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.